Cas no 53542-36-2 (2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid)

2-(3-Fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound featuring both a sulfanyl linker and a trifluoromethyl group, which contribute to its unique physicochemical properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzoic acid moiety allows for further functionalization, enabling its use in coupling reactions or as a building block for more complex structures. Its structural features suggest potential applications in the development of bioactive molecules, particularly where electron-withdrawing groups are required to modulate reactivity or binding affinity. This compound is suited for research in medicinal chemistry and material science.
2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid structure
53542-36-2 structure
Product Name:2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid
CAS No:53542-36-2
MF:C14H8F4O2S
MW:316.270736694336
CID:372302
PubChem ID:104529
Update Time:2025-05-20

2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)-
    • 2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid
    • 2-((3-Fluorophenyl)thio)-5-(trifluoromethyl)benzoic acid
    • 2-[(3-fluorophenyl)sulfanyl]-5-(trifluoromethyl)benzoic acid
    • 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid
    • Z1373652802
    • 2-[(3-fluorophenyl)sulfanyl]-5-(trifluoromethyl)benzoicacid
    • JADNZDIOGGBXLP-UHFFFAOYSA-N
    • EN300-135325
    • NS00057724
    • DTXSID70968300
    • AKOS017549403
    • 53542-36-2
    • EINECS 258-617-8
    • Inchi: 1S/C14H8F4O2S/c15-9-2-1-3-10(7-9)21-12-5-4-8(14(16,17)18)6-11(12)13(19)20/h1-7H,(H,19,20)
    • InChI Key: JADNZDIOGGBXLP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)C1C=CC(C(F)(F)F)=CC=1C(=O)O

Computed Properties

  • Exact Mass: 316.01814
  • Monoisotopic Mass: 316.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.49
  • Boiling Point: 394.5°C at 760 mmHg
  • Flash Point: 192.4°C
  • Refractive Index: 1.585
  • PSA: 37.3

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Additional information on 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid

2-(3-Fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic Acid: An Overview of a Promising Compound in Medicinal Chemistry

2-(3-Fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid (CAS No. 53542-36-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluorinated benzoic acids, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements of 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid.

Chemical Structure and Synthesis

The molecular formula of 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid is C14H9F4O2S, with a molecular weight of 319.28 g/mol. The compound features a benzoic acid core substituted with a trifluoromethyl group at the 5-position and a 3-fluorophenylthio group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry.

The synthesis of 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid typically involves multi-step reactions. One common approach is to start with 5-trifluoromethylbenzaldehyde, which undergoes a series of transformations including condensation, reduction, and sulfenylation to introduce the 3-fluorophenylthio group. The final step involves oxidation to form the carboxylic acid moiety. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.

Biological Activities and Mechanisms of Action

2-(3-Fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid has been extensively studied for its potential biological activities. One of its key applications is as an inhibitor of specific enzymes involved in various physiological processes. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid has also demonstrated significant antioxidant and anti-inflammatory effects. These activities are attributed to its ability to scavenge free radicals and modulate the expression of pro-inflammatory cytokines. Studies have shown that it can effectively reduce oxidative stress and inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for conditions characterized by oxidative stress and inflammation.

Clinical Applications and Research Advancements

The potential clinical applications of 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid are diverse and promising. In cancer research, this compound has been investigated for its ability to inhibit tumor growth and metastasis. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. These findings have paved the way for further clinical trials to evaluate its efficacy as an anticancer agent.

Beyond cancer, 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Research has indicated that it can protect neuronal cells from oxidative damage and reduce the accumulation of amyloid-beta plaques, which are hallmark features of AD. These neuroprotective effects make it a potential therapeutic candidate for slowing down or even reversing the progression of neurodegenerative disorders.

Conclusion

In conclusion, 2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid (CAS No. 53542-36-2) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure confers distinct properties that make it an attractive candidate for drug development in various fields, including oncology, inflammation, and neurodegeneration. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, highlighting its significance in modern medicinal chemistry.

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